BenchChemオンラインストアへようこそ!

N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

Target the unique pyrazolo[3,4-d]pyrimidine pharmacophore. Combines N1-phenyl (EGFR bias) with an N4-4-chlorophenethylamine side chain, creating a probe not achievable with PP2 or PP3. Essential for kinase selectivity screening against EGFR/ErbB family and structure-property relationship (SPR) studies on N4-substitution effects. Order for SAR-driven lead optimization and orthogonal assay control.

Molecular Formula C19H16ClN5
Molecular Weight 349.8 g/mol
Cat. No. B11212182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC19H16ClN5
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H16ClN5/c20-15-8-6-14(7-9-15)10-11-21-18-17-12-24-25(19(17)23-13-22-18)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,21,22,23)
InChIKeyVNDQPSBATCLKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393820-07-0): Structural and Pharmacological Baseline for Scientific Procurement


N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393820-07-0, C19H16ClN5) is a pyrazolo[3,4-d]pyrimidine derivative featuring a 1-phenyl substitution on the pyrazole ring and an N-[2-(4-chlorophenyl)ethyl] side chain . This scaffold is distinct from the well-characterized Src family kinase inhibitor PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 172889-27-9) and its inactive analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5) [1]. The compound is described as a white solid with predicted density of 1.3±0.1 g/cm³ and predicted boiling point of 517.5±50.0 °C , and has been referenced in pharmaceutical research contexts for anti-inflammatory and analgesic applications [2].

Why N-[2-(4-Chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted by Generic Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold exhibits extreme sensitivity to substitution patterns at the N1 and C4 positions, which dictate kinase selectivity profiles. PP2 (1-tert-butyl, 3-(4-chlorophenyl)) potently inhibits Lck (IC50=4 nM) and Fyn (IC50=5 nM) ; an N1-phenyl modification without the N4-substitution (PP3) shifts activity entirely to EGFR inhibition (IC50=2.7 µM) with no Src activity . The target compound combines a 1-phenyl group with a 4-chlorophenethylamine side chain, creating a unique pharmacophore that is absent from both the standard Src inhibitor PP2 and the EGFR-active PP3 . This dual differentiation means that neither PP2 nor PP3 can serve as a functional substitute in assays requiring this specific substitution architecture.

Quantitative Differential Evidence for N-[2-(4-Chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Structural Differentiation from the Canonical Src Inhibitor PP2: N1-Phenyl vs. N1-tert-Butyl and N4-4-Chlorophenethylamine vs. C4-NH2

The target compound differs from PP2 at two critical positions: N1 (phenyl vs. tert-butyl) and the C4 substituent (4-chlorophenethylamine vs. primary amine). In the pyrazolo[3,4-d]pyrimidine series, the N1 substituent is a key determinant of kinase selectivity: PP2 (N1-tert-butyl) inhibits Lck at IC50=4 nM and Fyn at IC50=5 nM , while PP3 (N1-phenyl, C4-NH2) shows no measurable Src inhibition and instead inhibits EGFR with IC50=2.7 µM . The target compound's N1-phenyl group is expected to redirect kinase targeting away from Src-family kinases, while the N4-4-chlorophenethylamine side chain introduces additional steric and electronic features not present in PP2 or PP3.

Kinase inhibitor design Structure-activity relationship Pyrazolo[3,4-d]pyrimidine

Selectivity Fingerprint of the Pyrazolo[3,4-d]pyrimidine Scaffold: PP2 as a Benchmark for Src Kinase Selectivity vs. Off-Target Kinases

PP2 (the reference Src inhibitor in this scaffold class) demonstrates a steep selectivity gradient: Lck IC50=4 nM, Fyn IC50=5 nM, Hck IC50=5 nM, and Src IC50=100 nM, with >100-fold selectivity over EGFR (IC50=480 nM) and >10,000-fold selectivity over ZAP-70 (IC50 >100 µM) and JAK2 (IC50 >50 µM) [1]. This selectivity profile serves as a class-level benchmark for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The target compound's divergent N1 and N4 substitution pattern is predicted to yield a distinct selectivity fingerprint, potentially with reduced Src activity (consistent with N1-phenyl modification) and altered off-target interactions.

Kinase selectivity profiling Src family kinases EGFR ZAP-70 JAK2

In Vitro and In Vivo Pharmacodynamic Validation of the Pyrazolo[3,4-d]pyrimidine Scaffold: PP2 Reference Data Supporting Target Engagement

PP2 has demonstrated robust target engagement and pharmacodynamic effects in multiple disease models. In RET/PTC1-driven papillary thyroid carcinoma, PP2 blocked in vivo phosphorylation and signaling of the RET/PTC1 oncoprotein and prevented serum-independent growth of RET/PTC1-transformed NIH3T3 fibroblasts and human TPC1 and FB2 thyroid carcinoma cell lines [1]. In cervical cancer models, PP2 reduced proliferation in vitro and in vivo [2]. In pancreatic cancer xenografts, PP2 produced a 25% tumor growth inhibition rate as monotherapy, which synergized with gemcitabine to achieve 98% tumor growth inhibition (P<0.05) . These pharmacodynamic benchmarks establish the scaffold's capacity for in vivo target modulation.

Pharmacodynamic biomarker RET/PTC oncoprotein Cervical cancer Tumor growth inhibition

Recommended Research Application Scenarios for N-[2-(4-Chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Evidence


Kinase Selectivity Profiling Against Non-Src Kinase Targets

Given that the N1-phenyl substitution in PP3 abolishes Src inhibition and redirects activity toward EGFR (IC50=2.7 µM) , the target compound (which combines N1-phenyl with a 4-chlorophenethylamine side chain) is best deployed in kinase selectivity screens against EGFR-family kinases (EGFR, ErbB2, ErbB4) and other non-Src kinases. Its unique N4-substitution may confer selectivity advantages over the simpler PP3 scaffold, making it a valuable tool for probing kinase selectivity determinants in the pyrazolo[3,4-d]pyrimidine series.

Structure-Activity Relationship (SAR) Studies of Pyrazolo[3,4-d]pyrimidine N4-Substituent Effects

The target compound's N4-4-chlorophenethylamine group represents a distinct substituent class not represented by PP2 (N4-NH2) or PP3 (N4-NH2). This makes it uniquely suited for SAR studies exploring how N4-substitution modulates kinase binding, cellular permeability, and metabolic stability . Comparative studies against PP2 (N4-NH2, N1-tert-butyl) and PP3 (N4-NH2, N1-phenyl) can isolate the contribution of the 4-chlorophenethylamine moiety to pharmacological properties.

Negative Control Design for Src-Dependent Signaling Experiments

PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is widely used as a negative control for PP2 in Src kinase experiments because it lacks Src inhibitory activity [1]. The target compound, with its additional N4-substitution, may serve as an improved or alternative negative control in assays where PP3's residual EGFR inhibition (IC50=2.7 µM) is a confounding factor, provided confirmatory profiling demonstrates reduced off-target activity.

Pharmacokinetic and Metabolic Stability Optimization in Pyrazolo[3,4-d]pyrimidine Lead Series

The N4-4-chlorophenethylamine substituent introduces additional lipophilicity and metabolic liability compared to the primary amine in PP2 and PP3. The target compound can serve as a probe for structure-property relationship (SPR) studies assessing how N4-substitution influences solubility, microsomal stability, and plasma protein binding, leveraging the established in vivo pharmacokinetic framework of the pyrazolo[3,4-d]pyrimidine scaffold .

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.